Methyl 3-phenyl-2-thiocyanatopropanoate
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Overview
Description
Methyl 3-phenyl-2-thiocyanatopropanoate is an organic compound with the molecular formula C11H11NO2S It is a thiocyanate ester, characterized by the presence of a thiocyanate group (-SCN) attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-phenyl-2-thiocyanatopropanoate typically involves the reaction of 3-phenylpropanoic acid with thiocyanate reagents under esterification conditions. One common method is the reaction of 3-phenylpropanoic acid with methyl thiocyanate in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-phenyl-2-thiocyanatopropanoate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium iodide (NaI).
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Alcohols.
Substitution: Various substituted thiocyanates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-phenyl-2-thiocyanatopropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-phenyl-2-thiocyanatopropanoate involves its interaction with various molecular targets. The thiocyanate group can interact with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The ester group can undergo hydrolysis, releasing the active thiocyanate moiety.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-phenylpropanoate: Lacks the thiocyanate group, making it less reactive in certain chemical reactions.
Ethyl 3-phenyl-2-thiocyanatopropanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
3-Phenyl-2-thiocyanatopropanoic acid: The carboxylic acid analog of Methyl 3-phenyl-2-thiocyanatopropanoate.
Uniqueness
This compound is unique due to the presence of both the ester and thiocyanate functional groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H11NO2S |
---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
methyl 3-phenyl-2-thiocyanatopropanoate |
InChI |
InChI=1S/C11H11NO2S/c1-14-11(13)10(15-8-12)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |
InChI Key |
LIZYKUWCTWWSBG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)SC#N |
Origin of Product |
United States |
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